2,3,3',4',5,5'-Hexachlorobiphenyl
Overview
Description
2,3,3’,4’,5,5’-Hexachlorobiphenyl is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds are characterized by their biphenyl structure, where multiple hydrogen atoms are replaced by chlorine atoms. 2,3,3’,4’,5,5’-Hexachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3’,4’,5,5’-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of a copper catalyst at high temperatures . This reaction typically occurs at around 230°C .
Industrial Production Methods
Industrial production of 2,3,3’,4’,5,5’-Hexachlorobiphenyl involves the chlorination of biphenyl under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the biphenyl molecule at the desired positions .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4’,5,5’-Hexachlorobiphenyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can dechlorinate the compound, resulting in less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve elevated temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various chlorinated biphenyls, polychlorinated dibenzofurans, and other chlorinated aromatic compounds .
Scientific Research Applications
2,3,3’,4’,5,5’-Hexachlorobiphenyl has several scientific research applications:
Mechanism of Action
2,3,3’,4’,5,5’-Hexachlorobiphenyl exerts its effects through several mechanisms:
Ah Receptor Pathway: It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism.
Inhibition of Cellular Communication: It can inhibit gap junctional intercellular communication, promoting tumor growth.
Endocrine Disruption: It interferes with hormone signaling pathways, affecting reproductive and developmental processes.
Comparison with Similar Compounds
2,3,3’,4’,5,5’-Hexachlorobiphenyl is compared with other similar compounds, such as:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Shares similar chemical properties but differs in the position of chlorine atoms.
2,3,3’,4,4’,5’-Hexachlorobiphenyl: Another isomer with slight differences in chlorine substitution patterns.
Polychlorinated Dibenzofurans (PCDFs): These compounds are formed through the oxidation of PCBs and have similar toxicological profiles.
The uniqueness of 2,3,3’,4’,5,5’-Hexachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.
Properties
IUPAC Name |
1,2,3-trichloro-5-(2,3,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-7(11(17)10(16)4-6)5-1-8(14)12(18)9(15)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUOPSGLWYCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865965 | |
Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-34-2 | |
Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4',5,5'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4ZO7K1S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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